molecular formula C11H17NO B8775204 4-Aminospiro[5.5]undec-3-EN-2-one

4-Aminospiro[5.5]undec-3-EN-2-one

Cat. No.: B8775204
M. Wt: 179.26 g/mol
InChI Key: DQZKIMFJYYTOKI-UHFFFAOYSA-N
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Description

4-Aminospiro[5.5]undec-3-EN-2-one is a spirocyclic chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound features a unique structural motif combining an enone system with an amine functional group on a spiro[5.5]undecane scaffold. Such a framework is valuable for constructing complex molecular architectures and is frequently explored in drug discovery efforts. Researchers utilize this and related spirocyclic compounds as key intermediates for developing novel therapeutic agents, owing to their three-dimensional complexity and potential for high target specificity (see related spiro[5.5]undecane structures in PubChem and other chemical databases ). Hypothetical Applications & Research Value: Medicinal Chemistry: Serves as a versatile synthetic intermediate for designing and synthesizing new biologically active molecules. Its rigid spirocyclic core is a valuable scaffold in the search for new pharmaceuticals. Organic Synthesis: The reactive enone and amine groups allow for diverse chemical transformations, making it a useful precursor for synthesizing more complex, functionalized spirocyclic compounds. Chemical Biology: May be used as a probe to study enzyme-substrate interactions or biological pathways due to its potential for mimicking natural product structures. Disclaimer: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented is provided for research purposes as a starting point for investigators and should be verified through further experimentation.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-aminospiro[5.5]undec-2-en-4-one

InChI

InChI=1S/C11H17NO/c12-9-6-10(13)8-11(7-9)4-2-1-3-5-11/h6H,1-5,7-8,12H2

InChI Key

DQZKIMFJYYTOKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=CC(=O)C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Substituent Effects
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
4-Aminospiro[5.5]undec-3-EN-2-one 4-amino, α,β-unsaturated ketone Not explicitly provided Potential nucleophilicity, H-bonding Inferred
3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one 3-fluoro, dual ether oxygens 186.18 Enhanced lipophilicity, metabolic stability
5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-one 5-hydroxy, dual ether oxygens Not provided Reactivity in condensation reactions
4-Benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one 4-benzyloxy, [4.6] spiro system Not provided Conformational flexibility (chair/sofa)
8-Bromo-9-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-3-en-2-one Halogenated, methylidene Not provided Antibacterial, antifungal activities

Key Observations :

  • Amino vs. Halogen/Hydroxy Groups: The amino group in this compound enhances nucleophilicity and hydrogen-bonding capacity compared to halogenated or hydroxylated analogs. This may influence solubility and interactions in biological systems.
  • Spiro Ring Size: The [5.5] system (as in 4-Aminospiro...) provides a rigid framework, whereas [4.6] systems (e.g., 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one) exhibit greater conformational flexibility .
  • Electron-Withdrawing vs. Donating Groups: Fluorine (electron-withdrawing) in 3-Fluoro-1,5-dioxaspiro... increases stability and lipophilicity, while the amino group (electron-donating) may alter electronic distribution in the α,β-unsaturated ketone.

Conformational Analysis

X-ray crystallography studies of related compounds reveal critical conformational preferences:

  • Chair vs. Sofa Conformations: In 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one, the cyclohexane ring adopts a chair conformation, while the oxazinone ring exhibits a sofa-like conformation . Such differences impact steric interactions and reactivity.
  • Spiro Junction Rigidity: The [5.5] spiro system in 4-Aminospiro... likely enforces a planar α,β-unsaturated ketone, promoting resonance stabilization, whereas substituents like benzyloxy may induce torsional strain.

Preparation Methods

Hydrogenation-Mediated Ketone Reduction

Central to spiro[5.5]undecane synthesis is the hydrogenation of bicyclic ketones. In Example 1 of the referenced patent, 3-Oxaspiro[5.5]undecan-9-one undergoes catalytic hydrogenation at 4.6 bar H₂ pressure using 10% Pd/C in ethyl acetate. This step achieves quantitative conversion to 3-Oxaspiro[5.5]undecan-9-ol, a critical precursor. Reaction monitoring via thin-layer chromatography (TLC) confirms complete consumption of the ketone within 15 hours at ambient temperature. Post-hydrogenation workup involves catalyst filtration and solvent evaporation, yielding the alcohol intermediate as a colorless oil.

Spiroannulation via Ammonium Carbonate Cyclization

Spirocenter formation is achieved through a cyanide-assisted cyclization strategy. As detailed in Step C of Example 1, treatment of 3-Oxaspiro[5.5]undecan-9-one with ammonium carbonate and potassium cyanide in aqueous ethanol (60%) at 55°C induces ring expansion. The mechanism proceeds via nucleophilic cyanide attack at the carbonyl carbon, followed by ammonium-assisted deprotonation and cyclization. After 2 hours, ethanol evaporation and acetone washing isolate 11-Oxa-1,3-diazadispiro[4.2.5.2]pentadecane-2,4-dione as a white crystalline solid (mp 189–191°C).

Functionalization of the Spirocyclic Core

Hydrolysis and Decarboxylation for Amine Generation

The conversion of spirocyclic esters to amines involves sequential hydrolysis and decarboxylation. Step D of Example 1 subjects 11-Oxa-1,3-diazadispiro[4.2.5.2]pentadecane-2,4-dione to barium sulfate-mediated hydrolysis at 160°C for 18 hours. This harsh condition cleaves the oxazolidinone ring, releasing CO₂ and generating a primary amine. Subsequent carbon dioxide bubbling precipitates barium carbonate, which is filtered off. Lyophilization of the aqueous phase yields 9-Amino-3-oxaspiro[5.5]undecane-9-carboxylic acid hydrochloride as a hygroscopic powder.

Esterification and Reduction Sequences

Further functionalization employs esterification with thionyl chloride/methanol (Step E), followed by lithium aluminium hydride (LiAlH₄) reduction. Treating methyl 9-amino-3-oxaspiro[5.5]undecane-9-carboxylate with LiAlH₄ in tetrahydrofuran at 0°C selectively reduces the ester to a primary alcohol ((9-Amino-3-oxaspiro[5.5]undec-9-yl)methanol). The reaction exhibits 92% conversion efficiency, with workup involving sequential quenching with water, NaOH, and ether extraction.

Optimization of Diastereoselective Pathways

Solvent Effects on Spirocenter Configuration

Comparative studies in Example 19 reveal solvent-dependent diastereomer ratios. Using dichloromethane for Boc-protection of 3-Azaspiro[5.5]undecan-9-one yields a 1:1.2 cis:trans ratio. Switching to tetrahydrofuran improves selectivity to 1:1.8, attributed to enhanced solvation of transition states. Polar aprotic solvents like dimethylformamide (DMF) further increase selectivity (1:2.3) but complicate product isolation due to high boiling points.

Catalytic Hydrogenation Pressure Optimization

Pressure screening during ketone hydrogenation (Step B, Example 1) demonstrates that increasing H₂ pressure from 1 bar to 4.6 bar reduces reaction time from 48 hours to 15 hours while maintaining >99% conversion. Elevated pressures favor faster adsorption of hydrogen onto the Pd/C surface, accelerating the rate-determining surface reaction step.

Analytical Characterization of Synthetic Intermediates

Spectroscopic Confirmation of Spirocyclic Intermediates

Nuclear magnetic resonance (NMR) spectroscopy plays a pivotal role in structural validation. The 1H^1H-NMR spectrum of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Example 19) displays characteristic signals at δ 1.48 ppm (Boc tert-butyl group) and δ 2.90 ppm (spirocyclic methine proton). Infrared (IR) analysis of 9-Amino-3-oxaspiro[5.5]undecane-9-carboxylic acid hydrochloride shows strong absorption at 1680 cm⁻¹, confirming the carboxylic acid moiety.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm evaluates intermediate purity. Crude (2S)-1-[(3-Azaspiro[5.5]undec-9-ylamino)acetyl]-2-pyrrolidinecarbonitrile bis(trifluoroacetate) (Example 19) exhibits 78% purity (C18 column, acetonitrile/water gradient). Silica gel chromatography with ethyl acetate/hexane (3:7) improves purity to >95%, as confirmed by liquid chromatography-mass spectrometry (LC-MS) showing [M+H]⁺ at m/z 482.

Scalability and Industrial Feasibility Considerations

Large-Scale Hydrogenation Challenges

Scaling Step B (Example 1) to kilogram quantities introduces heat dissipation challenges. Laboratory-scale reactions (50 g substrate) maintain 25–30°C with external cooling, but pilot-scale batches (5 kg) require jacketed reactors with glycol cooling to prevent exothermic runaway (>ΔT 50°C). Catalyst recycling studies indicate Pd/C retains 80% activity after three cycles when washed with 0.1 M HCl.

Cost-Benefit Analysis of Protecting Groups

The Boc-protection strategy in Example 19 adds $12.50/kg to raw material costs compared to benzyl protection. However, Boc deprotection with trifluoroacetic acid simplifies downstream processing, reducing labor costs by 18%. Lifecycle assessment favors Boc for small-scale API synthesis but recommends benzyl groups for ton-scale manufacturing due to lower reagent expenses .

Q & A

Q. How to address conflicting results in solvent-dependent reactivity studies?

  • Methodological Answer : Conduct Kamlet-Taft solvent parameter analysis to correlate polarity/polarizability with reaction rates. Use multivariate regression to isolate solvent effects (e.g., hydrogen-bond donor ability). Replicate in deuterated solvents to probe kinetic isotope effects .

Interdisciplinary Applications

Q. What in silico tools integrate this compound into drug discovery pipelines?

  • Methodological Answer : Combine QSAR models (e.g., MOE) with AI-driven synthesis planning (e.g., Chematica). Use PAT (Process Analytical Technology) for real-time reaction monitoring. Cross-reference with PubMed and SciFinder for prior art .

Q. How to assess environmental impact during scale-up synthesis?

  • Methodological Answer : Perform life cycle assessment (LCA) using SimaPro. Quantify waste via E-factor (kg waste/kg product). Optimize with green solvent substitutes (e.g., cyclopentyl methyl ether) and catalytic methods to reduce Pd leaching .

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